molecular formula C11H14N4O4 B163593 7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one CAS No. 79056-01-2

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

货号: B163593
CAS 编号: 79056-01-2
分子量: 266.25 g/mol
InChI 键: IWKXDMQDITUYRK-KUBHLMPHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid is a bioactive lipid mediator derived from arachidonic acid. It is part of the hydroxyeicosatetraenoic acid family and plays a significant role in various physiological and pathological processes, including inflammation and immune responses.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, specifically 5-lipoxygenase and 12-lipoxygenase. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic natural enzymatic activity.

Industrial Production Methods

Industrial production of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid is less common due to the complexity of the enzymatic processes involved. advancements in biotechnology and enzyme engineering have made it possible to produce this compound on a larger scale using recombinant enzymes and optimized fermentation processes.

化学反应分析

Types of Reactions

5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.

    Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid, which have distinct biological activities.

科学研究应用

Cancer Treatment

Forodesine is primarily known for its role as an inhibitor of purine nucleoside phosphorylase (PNP), which is crucial in the metabolism of purines. This inhibition leads to the accumulation of toxic metabolites in lymphocytes, making it a promising candidate for treating various hematological malignancies.

  • Chronic Lymphocytic Leukemia (CLL) : Forodesine has been evaluated in clinical trials for its effectiveness against CLL. The compound has shown potential in reducing tumor burden and improving survival rates among patients resistant to standard therapies .
  • Cutaneous T-cell Lymphoma (CTCL) : The compound received orphan drug status for CTCL treatment due to its ability to induce apoptosis in malignant T-cells. Studies have demonstrated that Forodesine can significantly reduce skin lesions and improve quality of life for patients .

Autoimmune Disorders

The immunosuppressive effects of Forodesine make it a candidate for treating autoimmune conditions. By inhibiting PNP, it can modulate immune responses effectively.

  • Case Study : A study involving patients with autoimmune diseases showed that Forodesine could reduce the activity of autoreactive lymphocytes, leading to improved clinical outcomes .

Clinical Trials and Studies

Several clinical trials have been conducted to evaluate the safety and efficacy of Forodesine:

Study TypeCondition TreatedResults Summary
Phase I TrialCLLShowed promising results with manageable toxicity .
Phase II TrialCTCLSignificant reduction in skin lesions observed .
Phase III TrialPeripheral T-cell LymphomaImproved overall survival rates compared to standard treatments .

作用机制

The mechanism of action of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid involves its interaction with specific receptors on cell surfaces, leading to the activation of intracellular signaling pathways. These pathways include the modulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which regulate gene expression and inflammatory responses.

相似化合物的比较

Similar Compounds

  • 5(S)-Hydroxy-6,8,10,14-eicosatetraenoic acid
  • 12(S)-Hydroxy-6,8,10,14-eicosatetraenoic acid
  • 15(S)-Hydroxy-6,8,10,14-eicosatetraenoic acid

Uniqueness

5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid is unique due to its dual hydroxylation at the 5 and 12 positions, which confers distinct biological activities compared to its mono-hydroxylated counterparts. This dual hydroxylation allows it to participate in more complex signaling pathways and exert more potent effects on inflammation and immune responses.

生物活性

The compound 7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a complex organic molecule with significant biological implications. It belongs to a class of compounds known for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N6O6C_{19}H_{24}N_{6}O_{6}, with a molecular weight of approximately 440.53 g/mol. Its structure features a pyrrolidinyl moiety attached to a pyrrolo-pyrimidine framework, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H24N6O6
Molecular Weight440.53 g/mol
SolubilitySoluble in DMSO and methanol
Melting PointNot specified

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in nucleic acid metabolism and cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it may exert protective effects against oxidative stress by scavenging free radicals.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains and fungi, indicating potential as an antimicrobial agent.

In Vitro Studies

Several studies have evaluated the efficacy of this compound in vitro. Notable findings include:

  • Cytotoxicity : The compound exhibited cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM.
  • Antimicrobial Activity : In assays against Staphylococcus aureus and Escherichia coli, the compound showed significant inhibition with MIC values around 50 µg/mL.

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and therapeutic potential:

  • Tumor Growth Inhibition : In xenograft models of breast cancer, administration of the compound resulted in a 40% reduction in tumor volume compared to control groups.
  • Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses.

Case Studies

  • Case Study on Cancer Treatment : A study published in Cancer Letters highlighted the use of this compound in combination therapy for breast cancer. Results indicated enhanced efficacy when used alongside traditional chemotherapeutics.
  • Infectious Disease Application : Research documented in The Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound could effectively reduce bacterial load in infected mice.

属性

IUPAC Name

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKXDMQDITUYRK-KUBHLMPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 2
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 3
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 4
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 5
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 6
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Customer
Q & A

Q1: Does 5(S),12(S)-DiHETE interact with any specific receptors?

A2: While not conclusively established, some research suggests that 5(S),12(S)-DiHETE might interact with the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor on human platelets. [] This interaction appears to be less potent compared to other lipoxygenase products like 12(R)-HETE. Further studies are needed to confirm this interaction and its functional consequences. []

Q2: How does the activity of 5(S),12(S)-DiHETE compare to its structural isomer, Leukotriene B4 (LTB4)?

A3: Despite being structural isomers, 5(S),12(S)-DiHETE and LTB4 exhibit different biological activities. While both are products of the 5-lipoxygenase pathway, LTB4 is a potent chemoattractant for neutrophils, playing a significant role in acute inflammation. In contrast, 5(S),12(S)-DiHETE appears to have more subtle effects on myeloid cell proliferation and might not be a strong chemoattractant. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。